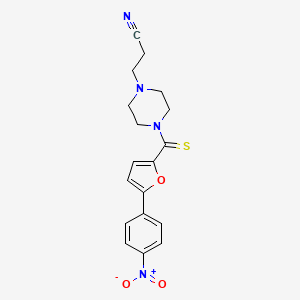

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[4-[5-(4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c19-8-1-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-2-4-15(5-3-14)22(23)24/h2-7H,1,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMABZSQZIWFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is the MbtI from Mycobacterium tuberculosis. MbtI is a salicylate synthase , a Mg^2+ -dependent enzyme that converts chorismate to salicylate. This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis.

Mode of Action

The compound interacts with its target, the MbtI enzyme, by inhibiting its function. This inhibition disrupts the biosynthesis of siderophores, thereby affecting the iron acquisition process in mycobacterial species.

Biochemical Pathways

The affected pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis. Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host. By inhibiting the MbtI enzyme, the compound disrupts the production of siderophores, leading to a decrease in iron acquisition and potentially hindering the survival and proliferation of the bacteria.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the MbtI enzyme. By inhibiting this enzyme, the compound disrupts the biosynthesis of siderophores, leading to a decrease in iron acquisition. This can potentially hinder the survival and proliferation of Mycobacterium tuberculosis.

Biological Activity

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, also known by its CAS number 459194-23-1, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 370.43 g/mol. The compound features a piperazine ring, a furan moiety, and a nitrophenyl group, which contribute to its diverse biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific molecular targets. The presence of the piperazine moiety allows for interaction with neurotransmitter receptors and enzymes, potentially influencing various signaling pathways. The nitrophenyl group may enhance the compound's reactivity and binding affinity to biological targets.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have demonstrated that compounds similar to this structure exhibit significant antimicrobial properties. The furan and nitrophenyl components are known to enhance the efficacy against various bacterial strains. In vitro assays have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption. Case studies have reported promising results in cell lines representing different cancer types, including breast and colon cancer.

3. Neuropharmacological Effects

Given the piperazine structure, there is potential for neuropharmacological activity. Compounds with similar frameworks have been studied for their effects on serotonin and dopamine receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases.

Research Findings

A summary of key research findings related to this compound's biological activity is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Significant inhibition of E. coli growth at low concentrations |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathway |

| Study C | Neuropharmacological | Modulated serotonin receptor activity in vitro, indicating potential antidepressant effects |

Case Studies

Case Study 1: A study conducted on the antimicrobial efficacy of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

Case Study 2: In an anticancer study involving colorectal cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile (CAS 941896-96-4) serves as a key structural analog. Below is a comparative analysis:

| Property | Target Compound (4-Nitrophenyl Substituent) | Analog Compound (3-Chloro-4-methylphenyl Substituent) |

|---|---|---|

| Molecular Formula | Not explicitly reported | C₁₉H₂₀ClN₃OS |

| Molecular Weight | ~384.4 (calculated) | 373.9 |

| Substituent Electronic Effects | Strong electron-withdrawing (NO₂) | Mixed effects: Electron-withdrawing (Cl) + donating (CH₃) |

| Potential Reactivity | Enhanced electrophilicity due to nitro group | Moderate reactivity influenced by Cl and CH₃ |

Key Observations :

- The molecular weight difference (~10.5 g/mol) arises from the nitro group (NO₂, 46 g/mol) replacing the chloro (Cl, 35.5 g/mol) and methyl (CH₃, 15 g/mol) groups.

Q & A

Basic: How can researchers optimize the synthesis of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling the 4-nitrophenyl-furan-carbonothioyl moiety to a piperazine scaffold and introducing the propanenitrile group. Key steps:

- Step 1: Use Suzuki-Miyaura coupling to attach the 4-nitrophenyl group to the furan ring under inert conditions (e.g., N₂ atmosphere) .

- Step 2: Introduce the thiocarbonyl group via Lawesson’s reagent or phosphorus pentasulfide, monitored by FT-IR for C=S bond formation (~1100 cm⁻¹) .

- Step 3: React the intermediate with piperazine in anhydrous DMF, ensuring stoichiometric control to avoid over-alkylation.

- Step 4: Attach the propanenitrile group using Knoevenagel condensation, with catalytic piperidine to enhance yield .

Validation: Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

Stability studies should be conducted in buffered solutions (pH 1–12) at 25°C and 37°C:

- UV-Vis Spectroscopy: Monitor absorbance changes at λₐᵦₛ ~320 nm (nitrophenyl group) over 72 hours .

- LC-MS: Detect degradation products; fragmentation patterns can identify hydrolyzed nitrile or thiocarbonyl groups .

- NMR Stability Assay: Compare ¹H NMR spectra pre- and post-incubation; disappearance of nitrile proton (~3.5 ppm) indicates degradation .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the nitrophenyl-furan moiety and ATP-binding pockets (e.g., kinases). Focus on π-π stacking with phenylalanine residues .

- MD Simulations (GROMACS): Run 100-ns simulations in explicit solvent to assess stability of the piperazine-propanenitrile tail in hydrophobic pockets .

- Free Energy Perturbation (FEP): Quantify binding energy differences when modifying the nitrile group to carboxy or amide derivatives .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. Address via:

- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., MTT for cytotoxicity) .

- Purity Reassessment: Use LC-MS to rule out batch-specific impurities (>98% purity required for reliable IC₅₀) .

- Counter-Screen: Test against off-target proteins (e.g., cytochrome P450) to confirm selectivity .

Basic: What safety protocols are essential for handling this nitrile-containing compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCN traces).

- Waste Disposal: Segregate nitrile waste in labeled containers for incineration by certified agencies .

Advanced: How can X-ray crystallography elucidate the compound’s solid-state conformation?

Methodological Answer:

- Crystallization: Use vapor diffusion with dichloromethane/hexane to grow single crystals .

- Data Collection: Synchrotron radiation (λ = 0.69 Å) for high-resolution (<1.0 Å) data.

- Structure Refinement (ShelXL): Analyze dihedral angles between the furan and piperazine rings to confirm planarity or torsion .

Basic: What solvent systems are optimal for solubility studies in drug delivery applications?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) at 25°C.

- Sonication: 30-min sonication in water:ethanol (1:1) to enhance dispersibility .

- Quantification: UV-Vis calibration curve (ε = 15,000 M⁻¹cm⁻¹ at 320 nm) .

Advanced: How does the thiocarbonyl group influence the compound’s electronic properties in material science applications?

Methodological Answer:

- DFT Calculations (Gaussian): Compare HOMO-LUMO gaps of the compound with its carbonyl analog. The C=S group lowers LUMO by ~0.5 eV, enhancing electron-accepting capacity .

- Cyclic Voltammetry: Scan in acetonitrile (0.1 M TBAPF₆); oxidation peaks at +1.2 V vs Ag/AgCl indicate redox activity .

Basic: How can researchers validate the compound’s role as a covalent inhibitor via mass spectrometry?

Methodological Answer:

- Incubation with Target Enzyme: Mix compound (10 µM) with enzyme (1 µM) in PBS for 1 hour.

- Trypsin Digestion: Digest and analyze via LC-MS/MS (Q-TOF). Look for +137 Da adducts (propanenitrile moiety) on cysteine residues .

Advanced: What strategies mitigate crystallinity issues in formulation development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.